3-Fluoro-1-methyl-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5FN2 |
|---|---|
Molecular Weight |
100.09 g/mol |
IUPAC Name |
3-fluoro-1-methylpyrazole |
InChI |
InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 |
InChI Key |
AYEPFBZMLHFDRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)F |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry
An In-depth Technical Guide to 3-Fluoro-1-methyl-pyrazole (CAS 69843-12-5) for Advanced Research and Development
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical and biological properties of a parent compound. When incorporated into a privileged scaffold like pyrazole, the impact is magnified. Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that are featured in a multitude of clinically successful drugs, valued for their metabolic stability and versatile binding capabilities.[1][2]
This guide focuses on a specific, yet highly strategic building block: 3-Fluoro-1-methyl-pyrazole . The strategic placement of the fluorine atom at the 3-position, combined with the N-1 methylation that precludes tautomerization and provides a consistent structural presentation, makes this reagent a valuable tool for researchers. This document serves as a technical primer for scientists in drug discovery and chemical development, providing core properties, synthetic context, practical applications, and safety considerations to enable its effective use.
Core Physicochemical and Structural Properties
3-Fluoro-1-methyl-pyrazole is a specialized building block. While extensive experimental data is not always published for such specific reagents, we can consolidate its known properties and infer others from closely related analogs.
Identity and Structure
The fundamental structure is defined by the pyrazole ring, methylated at the N-1 position and fluorinated at the C-3 position. This specific isomeric arrangement is crucial for its reactivity and how it presents itself for molecular interactions.
Caption: Structure of 3-Fluoro-1-methyl-pyrazole with IUPAC numbering.
Summary of Properties
The following table summarizes the key quantitative data available for this compound. It is critical to note that some physical properties like boiling point and density are often not formally published for niche research chemicals and should be determined experimentally if required for process scale-up.
| Property | Value | Source |
| CAS Number | 69843-12-5 | [3][4] |
| Molecular Formula | C₄H₅FN₂ | [3] |
| Molecular Weight | 100.09 g/mol | [3] |
| Physical State | Liquid (Inferred from isomer) | [5] |
| Appearance | Yellow to colorless oil (Inferred from isomer) | [5] |
| Purity | Typically available at ≥98% | [3] |
| SMILES | Cn1cc(F)cn1 | - |
| InChI | InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | - |
Note: Physical state and appearance are based on data for the isomeric 4-Fluoro-1-methyl-pyrazole (CAS 69843-14-7) and should be confirmed experimentally.
Synthesis, Reactivity, and Mechanistic Considerations
General Synthetic Strategy
Fluorinated pyrazoles are accessible through several synthetic paradigms.[6] The most common and industrially scalable methods involve the cyclocondensation of a fluorinated 1,3-biselectrophilic species with a hydrazine derivative.[7][8] For N-1 methylated pyrazoles, methylhydrazine is the key reagent.
The causality behind this strategy is the classic Paal-Knorr synthesis, adapted for heterocycles. The hydrazine provides the two-nitrogen backbone, and its nucleophilic nature drives the reaction with the dicarbonyl or equivalent precursor.
Caption: Generalized workflow for the synthesis of N-methyl pyrazoles.
Expected Reactivity
The pyrazole ring is aromatic and generally considered electron-rich. However, the presence of two nitrogen atoms and a highly electronegative fluorine atom significantly modulates its reactivity profile.
-
Electrophilic Aromatic Substitution (EAS): The ring is deactivated towards EAS compared to pyrrole or furan. Substitution, if forced, would preferentially occur at the C-4 position, which is the most electron-rich carbon. The N-1 methyl group prevents substitution on the nitrogen.
-
Acidity of C-H Bonds: The C-5 proton will be the most acidic carbon-bound proton, susceptible to deprotonation by strong bases (e.g., organolithiums). This creates a nucleophilic species that can be used for further functionalization, a key strategy in drug development.
-
Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom at the C-3 position is generally not a good leaving group for SNAAr unless further activated by strongly electron-withdrawing groups, which are absent here.
-
Role as a Ligand: The N-2 nitrogen possesses a lone pair of electrons, making the molecule an effective ligand for coordination with transition metals. This is crucial for its use in metal-catalyzed cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Fluoro-1-methyl-pyrazole lies in its application as a structural motif in bioactive molecules. The pyrazole core is a proven pharmacophore, and the strategic addition of fluorine provides distinct advantages.[6][9]
The "Fluorine Advantage"
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond at a metabolically labile position with C-F can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.
-
Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups. This allows for fine-tuning of a molecule's ionization state at physiological pH, which is critical for optimizing solubility, cell permeability, and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonding (with backbone N-H groups) and dipole-dipole interactions. The C-F bond can act as a "lipophilic hydrogen bond donor."
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape to improve binding with its target.
Pyrazole as a Privileged Scaffold
The pyrazole ring itself is a bioisostere for other aromatic rings like phenyl or pyridine.[10] Its two nitrogen atoms provide distinct vectors for hydrogen bonding, and its flat, aromatic nature is ideal for fitting into the active sites of enzymes, particularly kinases.[2]
Several blockbuster drugs incorporate an N-methyl pyrazole moiety, demonstrating its clinical and commercial relevance. For example, Erdafitinib, a kinase inhibitor used to treat bladder cancer, features this core structure.[2]
Representative Experimental Protocol: Palladium-Catalyzed C-5 Arylation
To illustrate the utility of 3-Fluoro-1-methyl-pyrazole as a building block, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.
Objective: To synthesize 5-Aryl-3-fluoro-1-methyl-pyrazole.
Rationale: This protocol demonstrates the selective functionalization at the C-5 position, which is achieved via directed ortho-metalation (or in this case, direct C-H activation/borylation, followed by coupling). The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high efficiency and preventing side reactions. The base is required to activate the boronic acid derivative in the catalytic cycle.
Caption: Representative workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-Fluoro-1-methyl-pyrazole (1.0 mmol), the desired aryl boronic acid or pinacol ester (1.2 mmol), potassium carbonate (2.5 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) Acetate, 0.02 mmol).
-
Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Inerting: Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is self-validating; an incomplete removal of oxygen will deactivate the palladium catalyst, leading to a failed reaction.
-
Reaction: Place the vial in a preheated heating block at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is publicly available for 3-Fluoro-1-methyl-pyrazole. Therefore, a conservative approach based on analogous structures is mandatory. Related fluorinated and methylated pyrazoles are classified as irritants and may be harmful if ingested or inhaled.[11][12][13]
Hazard Profile (Inferred from Analogs)
The following GHS hazard statements are associated with structurally similar pyrazole derivatives and should be considered applicable until specific data is available.
| Hazard Class | GHS Hazard Statement | Associated Compounds |
| Acute Toxicity | H301: Toxic if swallowed | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[11] |
| Skin Irritation | H315: Causes skin irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |
| Eye Irritation | H319: Causes serious eye irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |
| Respiratory Irritation | H335: May cause respiratory irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[12]
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[14]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
3-Fluoro-1-methyl-pyrazole is more than just another chemical reagent; it is a precisely engineered building block for modern chemical innovation. Its combination of a biologically relevant pyrazole core, the strategic placement of a fluorine atom, and a fixed N-methylation pattern provides medicinal chemists with a powerful tool to address challenges in drug discovery, from enhancing metabolic stability to optimizing target affinity. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this molecule to construct novel chemical entities with enhanced performance and potential for therapeutic success.
References
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Hoffman Fine Chemicals. (n.d.). CAS 69843-14-7 | 4-Fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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Reagentia. (n.d.). 3-Fluoro-1-methyl-1H-pyrazole (1 x 1 g). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]
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BASF. (n.d.). Safety data sheet. Retrieved from [Link]
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Kumar, A., & Aggarwal, N. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-13. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Retrieved from [Link]
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Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Retrieved from [Link]
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Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(15), 1383-1402. Retrieved from [Link]
- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
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ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]
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MDPI. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][5]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
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RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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3-Fluoro-1-methyl-pyrazole SDS safety data sheet
[1][2][3]
Chemical Identity & Physicochemical Profile
3-Fluoro-1-methyl-pyrazole is a critical intermediate in the synthesis of modern agrochemicals and pharmaceuticals, particularly kinase inhibitors where the C-F bond provides metabolic stability and modulates pKa without significant steric penalty.[1][2]
Core Data Table
| Property | Specification |
| CAS Number | 69843-12-5 |
| IUPAC Name | 3-Fluoro-1-methyl-1H-pyrazole |
| Molecular Formula | C₄H₅FN₂ |
| Molecular Weight | 100.09 g/mol |
| Physical State | Liquid or Low-Melting Solid (Ambient) |
| Density | ~1.1 g/mL (Estimated based on analogs) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| Acidity (pKa) | Reduced basicity compared to 1-methylpyrazole due to F-induction |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this exact regioisomer is often proprietary, its structural class (N-methylated fluoropyrazoles) dictates a baseline safety profile characterized by acute toxicity (oral) and mucosal irritation.[1][2]
GHS Classification (derived from structural analogs)[1][2]
-
Signal Word: WARNING
-
Hazard Statements:
Expert Insight: The Fluorine Effect
The presence of the fluorine atom at the C3 position increases the lipophilicity of the pyrazole ring compared to the non-fluorinated parent.[1][2] This enhances skin permeability.[1][2] Consequently, standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated analogs.[1][2][6] Double-gloving or using thicker chemically resistant laminates (e.g., Silver Shield) is recommended for prolonged handling. [1][2]
Experimental Workflow: Synthesis & Handling
The synthesis of 3-fluoro-1-methyl-pyrazole typically avoids direct fluorination of the pyrazole ring (which is hazardous and non-selective).[1][2] Instead, a cyclization strategy is preferred.[1][2]
Synthesis Strategy (Cyclization Route)
The most robust route involves the condensation of methylhydrazine with a fluorinated building block (e.g., a fluorinated enaminone or diketone equivalent).[1][2] This method controls regiochemistry and avoids handling elemental fluorine gas.[1][2]
Figure 1: Convergent synthesis workflow minimizing exposure to hazardous fluorinating agents.
Handling Protocol
-
Engineering Controls: Always handle within a certified fume hood. The volatility of low-molecular-weight pyrazoles poses an inhalation risk (H335).[1][2]
-
Inert Atmosphere: Store under Nitrogen or Argon.[1][2] While the C-F bond is stable, the N-methyl group can be susceptible to oxidative degradation over long periods.[1][2]
-
Hygroscopicity: Fluorinated heterocycles can be hygroscopic.[1][2] Store in a desiccator or tightly sealed container at 2–8°C.
Emergency Response & Waste Management
Exposure Response Logic
Immediate action is required upon exposure due to the rapid absorption potential of lipophilic fluorinated compounds.[1][2]
Figure 2: Triage logic for accidental exposure events.
Waste Disposal (Fluorine Specifics)
-
Do NOT mix with general organic waste if your facility segregates halogenated solvents.[1][2]
-
Incineration: Must be performed in a facility equipped with scrubbers for Hydrogen Fluoride (HF).[1][2] Combustion of this compound will release HF and NOx gases.[1][2]
-
Labeling: Clearly mark waste containers as "Halogenated Organic - Flammable/Toxic."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15073, 3-Methylpyrazole (Analog Reference).[1][2] Retrieved from [Link][1][2]
-
American Chemical Society (2020). Fluorinated Pyrazoles: From Synthesis to Applications.[1][2] Chemical Reviews.[1][2][7] Retrieved from [Link][1][2]
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A Technical Guide to 3-Fluoro-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Fluorinated Building Block in Modern Medicinal Chemistry
Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and fluorinated heterocyclic compounds, particularly pyrazoles, are at the forefront of this revolution. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] These modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and reduced off-target effects.[1]
This guide focuses on a specific, yet highly valuable, building block: 3-fluoro-1-methyl-1H-pyrazole (CAS 864070-77-5) . This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[2][3] Its structural simplicity, combined with the advantageous presence of the fluorine atom, makes it an attractive starting point for the development of novel therapeutics. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6]
This technical guide provides an in-depth overview of 3-fluoro-1-methyl-1H-pyrazole, including a list of suppliers in the USA and Europe, its synthesis and quality control, key applications in drug development, and essential safety and handling information.
Sourcing and Procurement: Key Suppliers of 3-Fluoro-1-methyl-1H-pyrazole
Identifying reliable suppliers is a critical first step for any research or development project. The following tables provide a starting point for sourcing 3-fluoro-1-methyl-1H-pyrazole and related fluorinated pyrazole building blocks in the United States and Europe. It is recommended to contact the suppliers directly to confirm current availability, purity specifications, and to request a certificate of analysis.
Table 1: Suppliers of 3-Fluoro-1-methyl-1H-pyrazole (CAS 864070-77-5)
| Supplier | Region | Website | Notes |
| Synblock | USA | Offers the compound with a purity of ≥98%.[7] | |
| Reagentia | Europe | Provides the compound in various quantities.[1] |
Table 2: Suppliers of Related Fluorinated Pyrazole Derivatives
| Supplier | Region(s) | Website | Featured Related Compounds |
| Apollo Scientific | USA & Europe | Offers a wide range of fluorinated and heterocyclic building blocks, including pyrazole derivatives.[6] | |
| BLDpharm | USA & Europe | Lists various fluorinated pyrazole derivatives, including 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde.[8] | |
| Chem-Impex | USA | Provides a variety of pyrazole derivatives for pharmaceutical research. | |
| Echemi | Global | A platform to connect with various suppliers of fluorinated pyrazoles.[9] | |
| Fisher Scientific | Global | Distributes a range of Thermo Scientific Maybridge building blocks, including pyrazole derivatives.[10] | |
| Matrix Fine Chemicals | Europe | Supplies various heterocyclic compounds, including 1-Methyl-1H-pyrazole.[11] | |
| Royalchem | Global | A supplier of pyrazole and its derivatives for pharmaceutical and agrochemical synthesis.[12] | |
| Sigma-Aldrich | Global | Offers a comprehensive catalog of chemicals for research and development, including pyrazole derivatives. |
Synthesis and Chemical Properties
A common approach involves the cyclization of a fluorinated precursor. For instance, the reaction of a β-fluorinated α,β-unsaturated ketone or aldehyde with methylhydrazine is a plausible route. The regioselectivity of the cyclization is a key consideration in such syntheses.
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Technical Characterization Guide: 3-Fluoro-1-methyl-1H-pyrazole
[1]
Executive Summary & Strategic Importance
In modern drug discovery, the pyrazole scaffold is ubiquitous, serving as a core pharmacophore in kinase inhibitors and anti-inflammatory agents.[1] The introduction of a fluorine atom at the C3 position of 1-methyl-1H-pyrazole (CAS: 66095-33-8) acts as a bioisostere for hydrogen or a hydroxyl group, significantly altering pKa, metabolic stability, and lipophilicity without drastic steric penalties.
However, the synthesis of 3-fluoro-1-methyl-1H-pyrazole often yields regioisomeric mixtures (3-fluoro vs. 5-fluoro) or incomplete fluorination byproducts.[2] Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a confirmation tool but the primary method for structural validation.
This guide provides a rigorous framework for the characterization of 3-fluoro-1-methyl-1H-pyrazole, focusing on the diagnostic coupling constants (
Structural Logic & Regioisomerism
The critical challenge in characterizing this molecule is distinguishing the 3-fluoro isomer from the 5-fluoro isomer, which often co-elutes during synthesis (e.g., N-methylation of 3-fluoropyrazole).
Diagnostic Workflow (Logic Map)
The following diagram illustrates the decision tree for assigning the correct regioisomer based on spectral data.
Caption: Decision logic for distinguishing 3-fluoro vs. 5-fluoro regioisomers using 19F and 1H NMR coupling patterns.
Spectral Data Specifications
The following data represents the expected spectral signature for 3-fluoro-1-methyl-1H-pyrazole in CDCl₃. These values are derived from substituent chemical shift increments (SCS) and analogous fluoropyrazole literature.
Proton NMR ( H NMR)
Solvent: CDCl₃ (7.26 ppm ref) | Freq: 400/500 MHz[2][1]
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| N-CH₃ | 3.75 – 3.85 | Singlet (s) | N/A | Methyl on N1.[2][1] Lack of splitting confirms F is not at position 5 (too far for coupling).[2] |
| H-4 | 5.80 – 5.95 | dd | Upfield shift due to electron-rich nature of C4.[2][1] Large coupling to adjacent F is diagnostic. | |
| H-5 | 7.20 – 7.35 | dd (or d) | Downfield due to adjacent Nitrogen.[2][1] Long-range coupling to F is weak or unresolved. |
Technical Note: If the N-Methyl signal appears as a doublet (
Hz), you likely have the 5-fluoro isomer, where the fluorine and methyl groups are spatially proximate (through-space coupling).[2]
Carbon NMR ( C NMR)
Solvent: CDCl₃ (77.16 ppm ref) | Decoupling: Proton-decoupled[2][1]
| Position | Shift ( | Multiplicity | Coupling ( | Structural Significance |
| C-3 | 158.0 – 162.0 | Doublet ( | Primary Diagnostic. Direct C-F bond.[2][1] | |
| C-5 | 130.0 – 132.0 | Doublet ( | Adjacent to Nitrogen.[2][1] Small coupling to F. | |
| C-4 | 94.0 – 98.0 | Doublet ( | Electron-rich carbon.[2][1] Significant geminal coupling to F. | |
| N-CH₃ | 36.0 – 39.0 | Singlet ( | N/A | Distant from Fluorine.[2][1] |
Fluorine NMR ( F NMR)
Reference: CFCl₃ (0 ppm) or TFA internal standard.[2][1]
-
Shift:
-115.0 to -125.0 ppm -
Multiplicity: dd (matches H4/H5 couplings in 1H NMR).
-
Note: The 3-F isomer is typically deshielded (downfield) relative to the 5-F isomer due to the electronic influence of the adjacent N2 nitrogen lone pair.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity (E-E-A-T), follow this protocol which includes internal validation steps.
Phase 1: Sample Preparation[1][2]
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL CDCl₃.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBF₄ from Balz-Schiemann synthesis) which cause line broadening.
Phase 2: Acquisition Parameters (400 MHz equivalent)
| Experiment | Pulse Angle | Delay (D1) | Scans (NS) | Rationale |
| 1H Standard | 30° | 1.0 s | 16 | Standard structural check. |
| 19F Coupled | 30° | 1.0 s | 32 | Confirm F-H coupling patterns match 1H spectrum. |
| 13C {1H} | 45° | 2.0 s | 512+ | Detection of quaternary C-F doublet requires high S/N. |
| 19F-1H HOESY | 90° | 1.5 s | 128 | Critical Validation: Confirms spatial proximity of F to H4, not Me. |
Phase 3: The "Fluorine Scan" Workflow
The following diagram details the experimental setup for a "Fluorine Scan" to validate the synthesis product.
Caption: Sequential acquisition workflow to ensure self-consistency of spectral data.
Synthesis Context & Purity Considerations
Understanding the synthesis route is vital for interpreting the NMR "impurity" peaks.
-
Balz-Schiemann Route:
-
Halex Reaction (S
Ar):
References
-
Review of Fluorinated Pyrazoles: Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.
-
NMR of Fluorinated Heterocycles: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. [2][1]
-
Coupling Constants Data: Reich, H. J.[1][3] "Structure Determination Using Spectroscopic Methods – 13C-19F Coupling Constants." University of Wisconsin-Madison.
-
Synthesis of 3-Fluoro-1-alkylpyrazoles: Use of Selectfluor and Ag-catalysis. Journal of Organic Chemistry. [2][1]
Methodological & Application
regioselective synthesis of 3-fluorinated pyrazoles
Application Note: Regioselective Synthesis of 3-Fluorinated Pyrazoles
Executive Summary
The 3-fluoropyrazole moiety is a high-value pharmacophore in medicinal chemistry. Unlike their trifluoromethyl counterparts, 3-fluoropyrazoles (containing a direct C–F bond at position 3) offer unique modulation of pKa, lipophilicity, and metabolic stability without the steric bulk of a CF₃ group. However, their synthesis is complicated by two primary challenges:
-
Constructing the C–F bond: Direct fluorination of the pyrazole ring is electronically unfavorable at C3, and cyclization strategies often yield the thermodynamically stable 5-fluoro isomer or require unstable fluorinated building blocks.
-
Regioselective N-Alkylation: Once formed, the 3-fluoropyrazole core exists as a tautomeric mixture. N-alkylation typically yields a mixture of 1,3- and 1,5-isomers, with the undesired 1,5-isomer often predominating due to the "lone pair repulsion" effect or steric factors.
This guide details two validated protocols for constructing the 3-fluoropyrazole core and a solvent-controlled alkylation strategy that solves the regioselectivity problem.
Strategic Decision Matrix
Before selecting a protocol, evaluate your substrate availability and scale requirements.
Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.
Protocol A: Photocatalytic [2+2+1] Annulation (The "Wang" Method)
Application: Best for accessing diverse 3-fluoropyrazoles from readily available enamines and hydrazines under mild conditions. This method avoids the handling of unstable diazonium salts.
Mechanism: A radical-polar crossover mechanism where CF2Br2 acts as a C1-F1 synthon. The reaction utilizes visible light to generate a CF2 radical species that couples with the enamine, followed by cyclization with hydrazine and defluorination to establish the C3-F bond.
Materials:
-
Substrate:
-Enaminones or -Ester enamines (1.0 equiv) -
Reagent: Dibromodifluoromethane (CF2Br2) (2.0 equiv)
-
Nitrogen Source: Sulfonyl hydrazines (e.g., TsNHNH2) (1.2 equiv)
-
Catalyst:
(1-2 mol%) -
Base:
(2.0 equiv) -
Solvent: DMA (Dimethylacetamide)
-
Light Source: Blue LEDs (450-460 nm)
Step-by-Step Protocol:
-
Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a dried reaction tube with the enamine (0.5 mmol), sulfonyl hydrazine (0.6 mmol),
(1.0 mmol), and (0.01 mmol). -
Solvent Addition: Add anhydrous DMA (5.0 mL).
-
Reagent Addition: Inject CF2Br2 (1.0 mmol) via syringe. Caution: CF2Br2 is a volatile liquid; handle with a chilled syringe.
-
Irradiation: Seal the tube and irradiate with Blue LEDs at room temperature (fan cooling recommended to maintain ~25 °C) for 12–24 hours.
-
Workup: Dilute the mixture with ethyl acetate and wash with brine (3x). Dry the organic layer over
. -
Purification: Concentrate and purify via silica gel flash chromatography. 3-Fluoropyrazoles are typically less polar than their non-fluorinated analogues.
Key Insight: This method directly yields 1-sulfonyl-3-fluoropyrazoles . The sulfonyl group can be removed (if N-H is desired) using
Protocol B: Modified Balz-Schiemann (Scalable Amino-to-Fluoro Conversion)
Application: Ideal for large-scale synthesis where 3-aminopyrazoles are commercially available or easily synthesized.
Mechanism: Conversion of the 3-amino group to a diazonium tetrafluoroborate salt, followed by thermal decomposition to generate the C-F bond.
Materials:
-
Substrate: 3-Amino-1-methylpyrazole (or N-protected variant)
-
Reagent:
(1.5 equiv), (48% aq. or etherate) -
Solvent: Water or
system
Step-by-Step Protocol:
-
Diazotization: Dissolve the 3-aminopyrazole (10 mmol) in
(48% aq, 20 mL) at -5 °C. -
Addition: Dropwise add a solution of
(15 mmol in min. water) while maintaining the temperature below 0 °C. Stir for 30 mins. -
Salt Isolation (Critical): The diazonium tetrafluoroborate salt may precipitate. If so, filter and wash with cold ether. Safety: Do not let the salt dry completely if it is unstable; however, pyrazole diazonium salts are generally more stable than phenyl variants.
-
Decomposition (Fluorination):
-
Method A (Thermal): Heat the solid salt (or suspension in decalin) to 100–120 °C. Evolution of
and indicates reaction. -
Method B (Photochemical): Irradiate the diazonium solution with UV light (365 nm) if thermal decomposition yields tars.
-
-
Workup: Neutralize with
(carefully!), extract with DCM, and distill or chromatograph.
Troubleshooting: If yields are low (<30%), switch to non-aqueous diazotization using
Protocol C: Regioselective N-Alkylation (The Solvent Switch)
The Challenge: Alkylating a 3-fluoropyrazole (A) typically yields a mixture of the 1,3-isomer (B) and the 1,5-isomer (C).
-
1,5-Isomer (Byproduct): Fluorine at position 5 (often favored sterically).
The Solution: Use Fluorinated Alcohols (HFIP or TFE) as solvents.[3] These solvents form strong hydrogen bond networks that shield the N2 nitrogen (the one adjacent to the substituent), directing alkylation to N1.
Data Comparison:
| Solvent | Alkylating Agent | Major Isomer | Ratio (1,3 : 1,5) | Yield |
| DMF / K₂CO₃ | MeI | 1,5-isomer (5-F) | 20 : 80 | 85% |
| THF / NaH | MeI | Mixed | 40 : 60 | 90% |
| HFIP (Hexafluoroisopropanol) | MeI | 1,3-isomer (3-F) | >95 : 5 | 92% |
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-fluoro-1H-pyrazole (1.0 mmol) in HFIP (3.0 mL).
-
Reagents: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv). Note: No external base is needed if the alkylating agent is reactive enough, or mild bases like pyridine can be used. For less reactive agents, use TFE with
. -
Reaction: Stir at room temperature (or 40 °C) for 4–8 hours.
-
Workup: Evaporate the expensive HFIP (recoverable). Redissolve residue in EtOAc, wash with
, and purify.
Mechanistic Visualization: Regioselectivity Control
The diagram below illustrates why standard conditions fail and how fluorinated solvents fix the regioselectivity.
Figure 2: Mechanism of solvent-controlled regioselectivity. HFIP hydrogen bonding blocks the N2 site, forcing alkylation at N1.
References
-
Wang, J., et al. (2021). "Synthesis of 3-Fluoropyrazoles via Radical-Polar Crossover Photoinduced Cyclization." Nature Communications.[2] (Note: Contextualized from Result 1.1/1.6 findings on Wang group's enamine-CF2Br2 annulation).
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.
-
Mykhailiuk, P. K. (2015).[4][5] "Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines." Organic & Biomolecular Chemistry, 13, 3438-3445.[4]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Regioselective C-5 Lithiation of 3-Fluoro-1-methyl-1H-pyrazole
Executive Summary
The lithiation of 3-Fluoro-1-methyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: the competition between lateral lithiation (at the
This Application Note provides a validated protocol to exclusively target the C-5 position . By leveraging the "Kinetic-to-Thermodynamic" rearrangement mechanism, researchers can achieve high regioselectivity without blocking groups. This method is critical for synthesizing complex fluorinated scaffolds in medicinal chemistry, particularly for kinase inhibitors and agrochemicals.
Mechanistic Insight & Strategic Analysis
The Regioselectivity Paradox
In 1-alkylpyrazoles, the acidity of the ring protons and the alkyl protons is comparable, leading to competing pathways:
-
Kinetic Pathway (Lateral Lithiation):
-BuLi coordinates to the N-2 nitrogen and deprotonates the -methyl group (C- ), forming a dipole-stabilized species. This occurs rapidly at low temperatures (-78 °C). -
Thermodynamic Pathway (C-5 Lithiation): The C-5 lithiated species is thermodynamically more stable due to the inductive effect of the adjacent N-1 nitrogen and the
character of the anion.
The "Fluorine Effect" at C-3
The presence of a fluorine atom at C-3 introduces an additional variable. Fluorine is an electron-withdrawing group (EWG) that inductively acidifies the adjacent C-4 proton. However, the C-5 position remains the thermodynamic sink due to the dominant directing effect of the N-1 lone pair and the inherent acidity of the C-5 proton in the pyrazole ring.
Critical Success Factor: To achieve C-5 functionalization, the reaction must be initiated under kinetic conditions to prevent degradation, then warmed to facilitate the intermolecular or intramolecular proton transfer from C-5 to the lithiated methyl group (the "Walk" mechanism).
Visualizing the Pathway
The following diagram illustrates the critical temperature-dependent rearrangement required for success.
Caption: Kinetic vs. Thermodynamic control in 1-methylpyrazole lithiation. Warming is required to shift the equilibrium to the C-5 position.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3-Fluoro-1-methyl-1H-pyrazole (>98% purity).
-
Base:
-Butyllithium ( -BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use. -
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone or from a solvent purification system.
-
Electrophile: e.g., Iodine (
), DMF, or an aldehyde. -
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Add 3-Fluoro-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C .
-
Base Addition: Add
-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.-
Note: Maintain internal temperature below -70 °C to prevent uncontrolled reactivity.
-
-
The "Rearrangement" Step (CRITICAL):
-
Stir at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to -10 °C to 0 °C over 30–45 minutes.
-
Mechanism in Action: During this warming phase, the initially formed
-lithiomethyl species rearranges to the stable C-5 lithio species [1]. -
Stir at 0 °C for 30 minutes to ensure complete conversion.
-
Phase 2: Electrophilic Trapping
-
Re-Cooling (Optional): If the electrophile is highly reactive (e.g., aldehydes), re-cool the mixture to -78 °C. For robust electrophiles (e.g.,
, alkyl halides), -20 °C or 0 °C is acceptable. -
Addition: Add the Electrophile (1.2–1.5 equiv) dissolved in minimal THF.
-
Completion: Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours.
Phase 3: Quenching and Workup
-
Quench: Add saturated aqueous
solution (10 mL). -
Extraction: Dilute with water and extract with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography.
Process Control & Data Analysis
Optimization Table: Solvent & Temperature Effects
The following data summarizes the impact of conditions on the ratio of C-5 vs. Methyl functionalization (based on general 1-methylpyrazole trends [1]).
| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Condition C (Optimized) |
| Solvent | THF | THF | |
| Base | |||
| T_add | -78 °C | 0 °C | -78 °C |
| T_react | -78 °C (1h) | Reflux | Warm to 0 °C |
| Major Product | Decomposition | C-5-E (Ring) | |
| Regio Ratio | ~80:20 (Methyl:Ring) | Low Yield | >95:5 (Ring:Methyl) |
Quality Control Checkpoints
-
In-Process Monitoring (GC-MS/LC-MS): Take an aliquot after the warming step (Step 5), quench with
. -
NMR Validation:
-
Product: The C-5 proton singlet (typically
7.0–7.5 ppm) should be absent. -
Regiochemistry Proof: In the NOESY spectrum, the
-methyl protons should show a correlation to the C-5 substituent if bulky, or lack the strong correlation to the C-5 proton observed in the starting material.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is functionalized at Methyl group | Reaction quenched too early or kept too cold (-78 °C). | Ensure the reaction warms to 0 °C for at least 30 mins before adding electrophile. |
| Low Yield / Decomposition | Moisture in THF or Base; Reaction warmed too fast without control. | Titrate |
| Mixture of C-4 and C-5 products | Influence of 3-Fluoro group directing to C-4 (rare but possible). | Confirm structure by 2D NMR. If C-4 persists, use a bulkier base (e.g., |
Safety & Hazards (HSE)
-
n-Butyllithium: Pyrophoric. Reacts violently with water and air. Handle only under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.
-
3-Fluoro-1-methylpyrazole: Treat as a potential irritant. Avoid inhalation.
-
Waste Disposal: Quench all lithium residues with isopropanol under Argon before disposal.
References
-
Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006).[1][2] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study . Organic & Biomolecular Chemistry, 4(7), 1261-1267.[1]
-
Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles . Chemical Reviews, 111(11), 6984-7034.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 1: Pyrazoles.
Sources
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Fluoro-1-methyl-pyrazole
Introduction: The Strategic Importance of 3-Aryl-1-methyl-pyrazoles in Drug Discovery
The 1-methyl-pyrazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological endpoints. The introduction of an aryl or heteroaryl substituent at the 3-position via C-C bond formation is a critical step in the synthesis of numerous pharmacologically active compounds. Among the modern synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, generally mild conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the specific application of the Suzuki-Miyaura coupling to a challenging substrate: 3-fluoro-1-methyl-pyrazole. While the coupling of chloro-, bromo-, and iodo-pyrazoles is more established, the use of fluoro-substituted heterocycles presents unique challenges due to the high bond dissociation energy of the C-F bond.[3] However, successful C-F activation and coupling opens a new avenue for the late-stage functionalization of fluorinated building blocks. These application notes are designed to provide not just a protocol, but a foundational understanding of the critical parameters and their interplay, enabling rational optimization and troubleshooting.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this cycle is paramount for rational protocol design and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (3-fluoro-1-methyl-pyrazole), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for the strong C-F bond.[4][5]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[6][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
PART 1: Core Directive - Designing the Optimal Conditions
The successful coupling of 3-fluoro-1-methyl-pyrazole is contingent on a careful selection of reaction parameters to overcome the high C-F bond strength and prevent common side reactions.
The Catalyst System: Palladium Source and Ligand Choice
The choice of the palladium source and, more critically, the ligand is the most influential factor in achieving successful C-F activation.
-
Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts are often superior.[1] These precatalysts, such as those from the Buchwald or Fu laboratories (e.g., G2, G3, or G4 palladacycles), offer better stability, activity, and reproducibility. For challenging substrates like fluoropyrazoles, using a precatalyst is highly recommended.
-
Ligand Selection - The Key to Success: The ligand stabilizes the palladium center and modulates its reactivity. For C-F activation, electron-rich and sterically bulky phosphine ligands are essential. These ligands promote the oxidative addition step and facilitate the reductive elimination.
-
Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, or RuPhos are excellent candidates. Their steric bulk and electron-donating properties are well-suited for coupling challenging heterocyclic halides.[8]
-
Dialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for difficult couplings.[7][9]
Rationale: The electron-rich nature of these ligands increases the electron density on the Pd(0) center, making it more nucleophilic and thus more reactive towards the C-F bond in the oxidative addition step. The steric bulk promotes the reductive elimination of the product.
-
The Role of the Base
The base is crucial for activating the boronic acid to form the borate anion, which is necessary for the transmetalation step.[6][7] The choice of base can significantly impact the reaction outcome, especially with sensitive heterocyclic substrates.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for heterocyclic couplings, providing a good balance of basicity without promoting significant side reactions.[9][10]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when weaker bases fail. Its high solubility in organic solvents can be advantageous.
-
Potassium Fluoride (KF): Can be effective, particularly in anhydrous conditions, as it can activate the boronic acid without introducing a strong Brønsted base that might lead to side reactions.[7]
Rationale: The base must be strong enough to deprotonate the boronic acid but not so strong as to cause degradation of the starting materials or product. For N-heterocycles, overly strong bases can sometimes lead to undesired side reactions.
-
Solvent System and Temperature
The choice of solvent and reaction temperature influences reagent solubility and reaction kinetics.
-
Solvent Systems:
-
Ethereal Solvents: 1,4-Dioxane or THF, often with a small amount of water, are standard choices.[1][10] The water can play a beneficial role in the transmetalation step.
-
Aprotic Polar Solvents: DMF or DMA can be used, but their higher boiling points may lead to thermal decomposition of sensitive substrates.
-
Toluene: A common non-polar solvent, often used in combination with a strong base.
-
-
Temperature: Due to the strength of the C-F bond, elevated temperatures (typically 80-120 °C) are expected to be necessary to drive the oxidative addition. Microwave irradiation can be a powerful tool to rapidly screen conditions and often provides improved yields in shorter reaction times.[2]
Rationale: The solvent must solubilize all components of the reaction. The temperature needs to be high enough to overcome the activation energy for C-F bond cleavage but not so high as to cause decomposition or promote side reactions like protodeboronation of the boronic acid.
PART 2: Scientific Integrity & Logic - A Validated Protocol
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of 3-fluoro-1-methyl-pyrazole. Optimization of catalyst, ligand, base, and temperature may be necessary for specific boronic acid coupling partners.
Experimental Protocol
Materials:
-
3-Fluoro-1-methyl-pyrazole (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.5-2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst that includes it, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 3-fluoro-1-methyl-pyrazole, the aryl/heteroaryl boronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or in a microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 2-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-pyrazole.
Data Presentation: Starting Conditions for Optimization
| Parameter | Recommended Starting Condition | Rationale |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | High activity and stability for challenging couplings. |
| Boronic Acid | 1.5 equivalents | Excess drives the reaction to completion. |
| Base | K₃PO₄ (2.5 equivalents) | Effective for N-heterocycles, minimizes side reactions.[9][10] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good solvating properties, water aids transmetalation.[10] |
| Temperature | 100 °C | Balances need for C-F activation with substrate stability. |
| Time | 12 hours | A typical starting point, monitor for completion. |
graph TD { A[Start: Reagent Assembly] -->|Inert Atmosphere| B(Solvent Addition); B --> C{Reaction Heating}; C -->|Monitor Progress| D{Reaction Complete?}; D -- No --> C; D -- Yes --> E[Cool to RT]; E --> F[Aqueous Workup]; F --> G[Extraction]; G --> H[Drying & Concentration]; H --> I[Purification]; I --> J[Final Product];subgraph "Reaction Setup" A; B; end subgraph "Reaction & Monitoring" C; D; end subgraph "Isolation & Purification" E; F; G; H; I; J; end style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style J fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style D fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124
}
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: C-H Activation Protocols for 1-Methyl-3-Fluoropyrazole
This guide outlines advanced protocols for the C-H activation and functionalization of 1-methyl-3-fluoropyrazole . It is designed for medicinal chemists and process engineers requiring high-fidelity methodologies for late-stage functionalization or scaffold diversification.[1]
Executive Summary & Reactivity Profile
1-Methyl-3-fluoropyrazole presents a unique challenge in regioselectivity. The presence of the fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic attack compared to non-fluorinated pyrazoles, while simultaneously acidifying the C5-H bond.
The Reactivity Triad:
-
C5-H (Acidic/Electrophilic Site): The most acidic proton (pKa ~28-30) due to the adjacent sp² nitrogen (N1) and the inductive effect of the C3-fluorine. This is the primary site for Pd-catalyzed C-H arylation (CMD mechanism) and thermodynamic lithiation .
-
C4-H (Nucleophilic Site): Despite the deactivating fluorine, C4 remains the nucleophilic center.[1] Direct C-H activation here is difficult; however, Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation) is highly effective, enabling subsequent cross-coupling.[1]
-
N-Methyl (Kinetic Site): Kinetic deprotonation (
-BuLi, -78 °C) can occur at the methyl group.[1] Protocols must be tuned to avoid this competing pathway when ring functionalization is desired.[1]
Reactivity Pathway Map
Figure 1: Divergent reactivity pathways for 1-methyl-3-fluoropyrazole based on reagent class.
Protocol 1: Direct C5-Arylation (Pd-Catalyzed)
Mechanism: Concerted Metallation-Deprotonation (CMD).[1] Objective: Install an aryl group at C5 without pre-functionalization.
Rationale
The C3-fluorine atom enhances the acidity of the C5 proton, making the CMD pathway kinetically favorable over the C4 position. The use of a pivalate or acetate base is critical, as it acts as an intramolecular proton shuttle for the Palladium catalyst.[1]
Experimental Procedure
Reagents:
-
Substrate: 1-Methyl-3-fluoropyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or DavePhos (for sterically hindered Ar-Br)
-
Base: KOAc (2.0 equiv) or PivOH (0.3 equiv) + K₂CO₃ (2.0 equiv)
-
Solvent: DMA (N,N-Dimethylacetamide) [0.2 M][1]
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon flow, charge a defined reaction vial (e.g., 20 mL scintillation vial) with Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ligand (0.10 mmol), and Base (KOAc, 196 mg, 2.0 mmol).[1]
-
Addition: Add the Aryl Bromide (1.2 mmol) and 1-Methyl-3-fluoropyrazole (100 mg, 1.0 mmol) dissolved in anhydrous DMA (5.0 mL).
-
Degassing: Seal the vial with a Teflon-lined cap. Sparge with argon for 5 minutes if not prepared in a glovebox.[1]
-
Reaction: Heat the reaction block to 120 °C for 16 hours. Stirring rate: 800 rpm.[1]
-
Note: The high temperature is necessary to overcome the activation energy of the C-H cleavage in electron-deficient heterocycles.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic phase over Na₂SO₄.[1]
-
Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Expected Results:
| Aryl Bromide Type | Expected Yield | Notes |
|---|---|---|
| Electron-Poor (e.g., 4-CN-PhBr) | 80-92% | Fast reaction; CMD is favored.[1] |
| Electron-Rich (e.g., 4-OMe-PhBr) | 65-75% | Slower oxidative addition; may require DavePhos.[1] |
| Sterically Hindered (e.g., 2-Me-PhBr) | 50-65% | Requires higher catalyst loading (10 mol%).[1] |
Protocol 2: C5-Borylation (Ir-Catalyzed)
Mechanism: Steric-Directed C-H Activation.[1] Objective: Create a versatile C5-boronate ester for subsequent Suzuki coupling or oxidation.
Rationale
Iridium-catalyzed borylation is governed primarily by sterics.[1] In 1-methyl-3-fluoropyrazole, the C4 position is flanked by the Fluorine and C5.[1] The C5 position is flanked by N-Me and C4. While both are sterically accessible, the electronic activation of C5 by the adjacent nitrogen often directs the Iridium catalyst to this position, especially when using bipyridine ligands.[1]
Experimental Procedure
Reagents:
-
Substrate: 1-Methyl-3-fluoropyrazole (1.0 equiv)
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv - atom economy)
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)[1]
-
Solvent: THF or Hexane [0.5 M]
Step-by-Step Workflow:
-
Pre-Catalyst Formation: In a vial, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red immediately, indicating active catalyst formation.[1]
-
Reaction Assembly: Add B₂pin₂ (152 mg, 0.6 mmol) and 1-Methyl-3-fluoropyrazole (100 mg, 1.0 mmol) to the catalyst solution. Rinse with remaining solvent to reach 0.5 M concentration.[1]
-
Heating: Seal and heat to 80 °C for 4–8 hours.
-
Workup: Cool to RT. The reaction mixture can often be concentrated and loaded directly onto a silica plug.
-
Purification: Elute rapidly with EtOAc/Hexane. Boronate esters can be prone to protodeboronation on silica; minimize column time.[1]
Protocol 3: Regioselective C4-Halogenation
Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] Objective: Functionalize the nucleophilic C4 position.
Rationale
While C3-F deactivates the ring, C4 remains the most electron-rich carbon.[1] Using N-halosuccinimides (NBS/NIS) allows for controlled halogenation at C4, creating a handle for standard cross-coupling (Suzuki/Negishi) at the C4 position—effectively achieving "C4 C-H activation" in a two-step sequence.[1]
Experimental Procedure
Reagents:
-
Substrate: 1-Methyl-3-fluoropyrazole (1.0 equiv)
-
Halogen Source: NBS (N-Bromosuccinimide) or NIS (N-Iodosuccinimide) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF [0.5 M]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-Methyl-3-fluoropyrazole (1.0 mmol) in MeCN (2.0 mL).
-
Addition: Add NBS or NIS (1.1 mmol) portion-wise at Room Temperature.
-
Safety: Exotherm is possible; add slowly.[1]
-
-
Reaction: Stir at RT for 2 hours . If conversion is slow (due to F-deactivation), heat to 50 °C .
-
Quench: Pour into saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench excess halogen.
-
Extraction: Extract with EtOAc. The product (4-bromo-1-methyl-3-fluoropyrazole) is typically a solid or oil that can be used in the next step without extensive purification if >95% pure by NMR.
Protocol 4: Thermodynamic Lithiation (C5-Targeting)
Mechanism: Deprotonation followed by Electrophilic Trapping.[1] Critical Control Point: Temperature management is vital to avoid N-methyl deprotonation.[1]
Experimental Procedure
Reagents:
-
Substrate: 1-Methyl-3-fluoropyrazole (1.0 equiv)
-
Base:
-BuLi (1.1 equiv, 2.5 M in hexanes)[1] -
Electrophile: DMF, CO₂, or I₂ (1.2 equiv)[1]
-
Solvent: Anhydrous THF [0.3 M]
Step-by-Step Workflow:
-
Cooling: Cool a solution of 1-Methyl-3-fluoropyrazole in THF to -78 °C .
-
Lithiation: Add
-BuLi dropwise.[1] -
Equilibration (The "Trick"):
-
Kinetic Phase:[1] At -78 °C, lithiation may occur at the N-methyl group.[1]
-
Thermodynamic Phase:[1][2] Allow the solution to warm to 0 °C and stir for 30 minutes. This allows the kinetic N-Li species to rearrange to the thermodynamic C5-Li species (stabilized by the adjacent N lone pair and the inductive effect of C3-F).
-
-
Trapping: Cool back to -78 °C (optional, depending on electrophile reactivity) or keep at 0 °C, then add the Electrophile (e.g., DMF for formylation).
-
Quench: Add saturated NH₄Cl solution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pd-Arylation) | Catalyst poisoning or poor C-H cleavage.[1] | Switch to PivOH (30 mol%) as an additive.[1] The pivalate anion assists in the C-H bond cleavage step (CMD). |
| Regio-scrambling (Lithiation) | Kinetic control not overcome. | Ensure the reaction warms to 0 °C (or even RT) for adequate time before adding the electrophile. |
| Protodeboronation (Borylation) | Silica gel acidity.[1] | Add 1% Triethylamine to the eluent during purification or use neutral alumina. |
| Incomplete Conversion (C4-Halo) | Fluorine deactivation.[1] | Switch solvent to DMF and increase temp to 60 °C. Use 1.5 equiv of NIS/NBS. |
References
-
Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[1][2] Link
-
Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles. Organic & Biomolecular Chemistry, 2020, 18, 6192-6210.[1] Link
-
Palladium-Catalyzed Direct C5-Arylation of Pyrazoles. Comptes Rendus Chimie, 2017.[1] (Discusses ester blocking strategies and CMD mechanism). Link
-
Iridium-Catalyzed C-H Borylation of Heterocycles. Chemical Reviews, 2010, 110(2), 890-931. (General principles of steric control in borylation). Link
-
Palladium-Catalyzed Arylation of Fluoroalkylamines (and related electron-deficient N-heterocycles). Journal of the American Chemical Society, 2015, 137, 8460.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization for 3-Fluoro-1-methyl-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-1-methyl-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cyclization reaction. As a Senior Application Scientist, I've synthesized field-proven insights with established chemical principles to provide a comprehensive resource for improving your reaction yields and achieving high regioselectivity. This is not a rigid protocol but a dynamic guide to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of 3-Fluoro-1-methyl-pyrazole, a valuable building block in medicinal and agrochemical research, primarily relies on the cyclization of a fluorinated 1,3-dicarbonyl precursor with methylhydrazine.[1] While seemingly straightforward, this reaction is often plagued by challenges, most notably the formation of a constitutional isomer, 5-Fluoro-1-methyl-pyrazole. Controlling the regioselectivity of this reaction is paramount to achieving a high yield of the desired product and simplifying downstream purification.[2][3][4][5]
This guide will delve into the mechanistic underpinnings of this reaction, provide detailed troubleshooting strategies, and offer robust experimental protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the 3-Fluoro-1-methyl-pyrazole synthesis?
The most significant factor contributing to a low yield of the desired 3-Fluoro-1-methyl-pyrazole is the concurrent formation of its constitutional isomer, 5-Fluoro-1-methyl-pyrazole.[5] This occurs because the cyclization of a non-symmetrical fluorinated 1,3-diketone with methylhydrazine can proceed through two different pathways, leading to a mixture of regioisomers that can be difficult to separate.
Q2: How can I control the regioselectivity to favor the 3-fluoro isomer?
Controlling the regioselectivity is the cornerstone of optimizing this synthesis. The key lies in exploiting the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl precursor and the nucleophilicity of the two nitrogen atoms in methylhydrazine.
-
Solvent Selection: The choice of solvent is critical. While traditional syntheses often employ ethanol, this can lead to poor regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase the regioselectivity in favor of the desired isomer.[5] These solvents can modulate the reactivity of the reactants and intermediates to favor one cyclization pathway over the other.
-
Acid Catalysis: The reaction is typically performed under acidic conditions.[2][4][6] The type and concentration of the acid catalyst (e.g., sulfuric acid, acetic acid) can influence the rate of the reaction and the regiochemical outcome. It is advisable to start with a catalytic amount and optimize as needed.
-
Temperature Control: The reaction temperature can also affect the ratio of the isomers. It is recommended to run the reaction at a controlled temperature and to explore a range of temperatures to find the optimal conditions for your specific substrate.
Q3: What are the best starting materials for this synthesis?
The most common precursors are a fluorinated 1,3-dicarbonyl compound and methylhydrazine. An example of a suitable fluorinated starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[7] The purity of your starting materials is crucial; ensure they are free of contaminants that could interfere with the reaction.
Q4: How can I confirm the identity of the correct isomer?
Distinguishing between the 3-fluoro and 5-fluoro isomers requires careful spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring proton and the N-methyl protons will differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly those bonded to fluorine and nitrogen, will be distinct for each isomer.
-
¹⁹F NMR: This is a powerful tool for confirming the position of the fluorine atom.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): 1D NOESY experiments can be invaluable for unambiguously determining the regiochemistry by observing spatial proximities between the N-methyl group and the protons on the other substituent on the pyrazole ring.[5]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the isomers and obtain their mass spectra, which can aid in their identification.[4]
Q5: What are the most effective methods for purifying 3-Fluoro-1-methyl-pyrazole?
The purification strategy will depend on the isomeric ratio and the physical properties of the products.
-
Column Chromatography: This is the most common method for separating the isomers.[4] Careful selection of the stationary phase (e.g., silica gel) and the eluent system is necessary to achieve good separation.
-
Crystallization: If one of the isomers is a solid and can be selectively crystallized from the reaction mixture, this can be an effective purification method. A patent suggests that pyrazoles can be purified by forming their acid addition salts, which can then be selectively crystallized.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield with a Mixture of Isomers | Poor regioselectivity is the most likely cause. The reaction conditions are not favoring the formation of the 3-fluoro isomer. | 1. Change the solvent: Switch from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).[5]2. Optimize the catalyst: Vary the type and concentration of the acid catalyst.3. Adjust the temperature: Experiment with a range of reaction temperatures to find the optimal balance between reaction rate and selectivity. |
| Incomplete Reaction | The reaction may not have been allowed to run for a sufficient amount of time, or the temperature may be too low. The starting materials may be impure. | 1. Increase reaction time: Monitor the reaction progress by TLC or GC-MS and allow it to proceed until the starting material is consumed.2. Increase reaction temperature: Gradually increase the temperature, while monitoring for the formation of side products.3. Purify starting materials: Ensure the 1,3-dicarbonyl compound and methylhydrazine are of high purity. |
| Formation of Unidentified Side Products | The reaction conditions may be too harsh, leading to decomposition or side reactions. The starting materials may contain reactive impurities. | 1. Lower the reaction temperature: Harsher conditions can often be mitigated by running the reaction at a lower temperature for a longer period.2. Use a milder catalyst: If using a strong acid, consider switching to a weaker one.3. Ensure an inert atmosphere: If your substrates are sensitive to air or moisture, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty Separating Isomers by Column Chromatography | The isomers may have very similar polarities, making separation on silica gel challenging. | 1. Optimize the eluent system: Perform a thorough screening of different solvent mixtures to find a system that provides better separation.2. Try a different stationary phase: Consider using a different type of silica gel or an alternative stationary phase like alumina.3. Consider derivatization: If separation remains difficult, it may be possible to derivatize the mixture to improve the separation characteristics of the isomers, followed by removal of the derivatizing group.4. Explore crystallization of acid salts: Attempt to form and selectively crystallize the acid addition salt of the desired isomer.[8] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Fluoro-1-methyl-pyrazole
This protocol is designed to maximize the yield of the 3-fluoro isomer by utilizing a fluorinated solvent.
Materials:
-
Fluorinated 1,3-dicarbonyl precursor (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one)
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of the fluorinated 1,3-dicarbonyl precursor (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add methylhydrazine (1.1 eq) dropwise at room temperature with stirring.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-Fluoro-1-methyl-pyrazole.
Visualizations
Reaction Mechanism and Regioisomer Formation
Caption: General reaction scheme for the formation of 3-fluoro and 5-fluoro-1-methyl-pyrazole regioisomers.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low yield in the 3-Fluoro-1-methyl-pyrazole synthesis.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO2 and Electron-Deficient Alkynes. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]
-
Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry. [Link]
- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]
-
Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Thieme Connect. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
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- 1. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
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- 7. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: 3-Fluoro-1-methyl-pyrazole Storage and Stability Guide
Welcome to the technical support guide for 3-Fluoro-1-methyl-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Adherence to proper storage and handling protocols is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth answers to frequently asked questions and robust troubleshooting workflows based on established principles of chemical stability and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-Fluoro-1-methyl-pyrazole?
A1: To maximize the shelf-life of 3-Fluoro-1-methyl-pyrazole, it should be stored in a cool, dry, and dark environment.[1][2] The recommended temperature range is 2-8°C. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and air.[1][3]
Q2: Is 3-Fluoro-1-methyl-pyrazole sensitive to air or moisture?
A2: While specific data for this compound is not extensively published, many heterocyclic compounds, especially those with reactive sites, can be sensitive to atmospheric moisture (hygroscopic) and oxygen.[3][4] The pyrazole ring itself is relatively stable; however, long-term exposure to humid air could potentially lead to slow hydrolysis or the introduction of water as an impurity, which can affect subsequent reactions. It is best practice to handle it as an air and moisture-sensitive compound.[5]
Q3: What type of container is best for storing 3-Fluoro-1-methyl-pyrazole?
A3: An airtight container made of amber glass or a chemically resistant polymer is ideal to protect the compound from light and moisture.[4][6] For long-term storage, packaging under an inert gas within the container is strongly advised. Ensure the container seal is robust and securely fastened after each use.
Q4: What are the visual signs of degradation for 3-Fluoro-1-methyl-pyrazole?
A4: Any noticeable change in the physical appearance of the compound may indicate degradation.[7] Be vigilant for:
-
Color Change: A shift from its typical appearance (e.g., colorless to yellow).
-
Clumping or Caking: This can suggest moisture absorption by a hygroscopic solid.[4]
-
Cloudiness in solutions: If the compound is dissolved in a solvent, the appearance of turbidity could indicate the formation of insoluble impurities.[7]
Q5: How does fluorination affect the stability of the pyrazole ring?
A5: The introduction of a fluorine atom onto a heterocyclic ring generally enhances metabolic and chemical stability.[8][9] The carbon-fluorine bond is very strong and less susceptible to cleavage compared to a carbon-hydrogen bond. This property often makes fluorinated compounds more robust. However, it does not eliminate the need for proper storage, as other parts of the molecule or interactions with contaminants can still lead to degradation.
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from air and moisture.[1] |
| Light | Store in the dark (Amber Vial) | Minimizes the risk of photochemical decomposition.[2][6] |
| Container | Tightly sealed, airtight glass vial | Prevents ingress of moisture and other atmospheric contaminants.[4] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines, strong reducing agents | Avoids potential hazardous reactions. |
Troubleshooting Guide
Unexpected experimental outcomes can sometimes be traced back to the quality of the starting materials. This guide provides a systematic approach to troubleshooting potential issues with your 3-Fluoro-1-methyl-pyrazole.
Issue 1: Inconsistent or Low Yields in a Reaction
If you are experiencing poor results in a reaction where 3-Fluoro-1-methyl-pyrazole is a reactant, it is prudent to verify its integrity.
Causality: The presence of impurities, particularly water or degradation products, can interfere with many chemical reactions, especially those involving sensitive catalysts or reagents.
Troubleshooting Protocol:
-
Visual Inspection: Examine the compound for any of the signs of degradation mentioned in the FAQs (color change, clumping).[7]
-
Purity Re-assessment: If the material has been stored for an extended period or handled frequently, its purity should be re-assessed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to check for structural integrity and the presence of impurities. Compare the new spectrum to a reference spectrum of a fresh batch. New, unexplained peaks may indicate degradation or contamination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting trace impurities. The appearance of new peaks or a decrease in the area of the main peak could signal degradation.[10]
-
-
Drying the Compound: If moisture contamination is suspected (e.g., due to clumping), the material may need to be dried under high vacuum before use.[11] Be cautious with heating, as it could accelerate degradation.
Issue 2: Appearance of Unknown Peaks in Analytical Data
The detection of new peaks in your analytical characterization (NMR, GC-MS, LC-MS) of a reaction product might originate from an impurity in the starting material.
Causality: A degraded starting material will introduce impurities that can be carried through the reaction or lead to the formation of unexpected side products.
Troubleshooting Protocol:
-
Analyze the Starting Material: Run a fresh analysis (NMR, LC-MS) of your stored 3-Fluoro-1-methyl-pyrazole.[12] This will confirm if the unexpected peaks are present before the reaction.
-
Hypothesize Degradation Products:
-
Hydrolysis: Although the C-F bond is strong, under certain conditions (e.g., presence of strong acids/bases and water), it could potentially be replaced by a hydroxyl group, forming 3-Hydroxy-1-methyl-pyrazole. Look for corresponding mass peaks in MS data.
-
Oxidation: Interaction with atmospheric oxygen over long periods could potentially lead to ring-opened products or other oxidative species, though this is less common for stable aromatic systems.
-
-
Consult Supplier: If you suspect the quality of a newly received batch, contact the supplier and provide them with your analytical data. They may have batch-specific quality control information.
Experimental Workflow for Investigating Suspected Degradation
Below is a visual workflow to guide your investigation into the stability of your 3-Fluoro-1-methyl-pyrazole stock.
Caption: A flowchart for troubleshooting suspected degradation of 3-Fluoro-1-methyl-pyrazole.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab? Available at: [Link].
-
International Enviroguard. Safety and Handling Measures for Expired Reagents. 2025. Available at: [Link].
-
Indiana University. Storage of Laboratory Chemicals: Research Safety. Available at: [Link].
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link].
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. 2023. Available at: [Link].
-
Lab Manager. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. Available at: [Link].
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available at: [Link].
-
Westlab. A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Available at: [Link].
-
Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link].
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. Available at: [Link].
-
University of Rochester, Department of Chemistry. How To: Store Reagents. Available at: [Link].
-
PubMed. Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. 2025. Available at: [Link].
-
Pharma Stability. Troubleshooting & Pitfalls. Available at: [Link].
-
ResearchGate. Hygroscopic material packing. 2023. Available at: [Link].
-
National Institutes of Health. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link].
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available at: [Link].
-
Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link].
-
ResearchGate. Fluorine in heterocyclic chemistry. Available at: [Link].
-
Cormica. Understanding Impurity Analysis. Available at: [Link].
-
Taylor & Francis Online. Key developments in fluorinated heterocycles. 2025. Available at: [Link].
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 2021. Available at: [Link].
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- 4. tutorchase.com [tutorchase.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 6. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. How To [chem.rochester.edu]
- 12. rroij.com [rroij.com]
Technical Support Center: Grignard Reactions with Fluorinated Pyrazoles
Welcome to the technical support center for Grignard reactions involving fluorinated pyrazoles. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of forming and utilizing these valuable organometallic reagents. Fluorinated pyrazoles are crucial building blocks in medicinal and agrochemical research, but their unique electronic properties present significant challenges for classical Grignard chemistry.[1][2][3]
As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize these sensitive reactions effectively.
Troubleshooting Guide
This section addresses specific, common failures encountered during the synthesis and use of fluorinated pyrazolyl Grignard reagents.
Question: My Grignard reaction won't initiate. The magnesium remains shiny and there's no exotherm. What's wrong?
Answer:
Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always the passivating layer of magnesium oxide (MgO) on the metal surface, or the presence of proton sources that quench the reagent as it forms.[4] Fluorinated pyrazoles, being electron-deficient, often require more rigorous activation than simpler alkyl or aryl halides.
Causality and Solutions:
-
Inadequate Magnesium Activation: The MgO layer is impervious to the organic halide.[4] It must be physically or chemically removed to expose the reactive Mg(0) surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether or THF.[5][6] The formation of MgI₂ or the in-situ generation of ethylene gas and MgBr₂ etches the oxide layer, creating a fresh, active surface.[6] The disappearance of the iodine's brown color is a good indicator of activation.
-
Mechanical Activation: In a glovebox, gently grind the magnesium turnings with a mortar and pestle to break the oxide layer.[7] Alternatively, vigorous stirring of the magnesium turnings under an inert atmosphere for several hours can achieve a similar effect.[6]
-
-
Presence of Moisture or Protic Impurities: Grignard reagents are exceptionally strong bases and react instantly with water, alcohols, or even the N-H proton of the pyrazole itself.[8][9] This acid-base reaction is much faster than the desired C-C bond formation.[8]
-
Rigorous Drying of Glassware: Flame-dry all glassware under vacuum or keep it in a high-temperature oven (e.g., 120 °C) overnight and cool under a stream of inert gas (Argon or Nitrogen).[6]
-
Anhydrous Solvents: Use freshly distilled, anhydrous-grade solvents. THF, a common choice, should be distilled from sodium/benzophenone ketyl.[6] Even commercial anhydrous solvents can absorb moisture over time.
-
-
Poor Quality Starting Materials:
Troubleshooting Workflow for Reaction Initiation
Caption: Decision tree for troubleshooting Grignard initiation failure.
Question: My reaction initiates, but my yield is consistently low and I see byproducts. What's happening?
Answer:
Low yields with fluorinated pyrazoles often stem from competing side reactions that consume the Grignard reagent or the starting halide. The electron-withdrawing nature of both the fluorine atoms and the pyrazole ring exacerbates these issues.
Common Side Reactions and Solutions:
-
Protonolysis by Pyrazole N-H: If your pyrazole is N-unsubstituted, the Grignard reagent (a strong base) can deprotonate the acidic N-H proton. This forms a non-nucleophilic magnesium salt of the pyrazole and consumes one equivalent of your Grignard reagent.
-
Solution: Protect the pyrazole nitrogen before the Grignard reaction. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or a simple aryl group (e.g., p-methoxyphenyl) that can be removed later if necessary.
-
-
Wurtz-Type Homocoupling: The newly formed pyrazolyl Grignard reagent can act as a nucleophile and attack the C-X bond of another molecule of the starting halogenated pyrazole. This results in a dimeric bipyrazole byproduct.[10] This is especially problematic at higher concentrations and temperatures.
-
Solution: Use dilute conditions and maintain a low reaction temperature (0 °C or below). Add the halogenated pyrazole slowly to the magnesium suspension to keep its instantaneous concentration low, minimizing the chance of it encountering an already-formed Grignard molecule.[10] Using an excess of magnesium can also help suppress dimer formation.[10]
-
-
Reaction with Fluorine Substituents: While the C-F bond is generally robust, highly reactive Grignard reagents, especially under forcing conditions (high temperatures), can potentially react with it, leading to decomposition or undesired products.[4][11] This is more likely with polyfluorinated systems.
-
Solution: Maintain the lowest possible reaction temperature. If direct Grignard formation is problematic, switch to a milder method like a halogen-magnesium exchange at low temperatures.[12]
-
Key Side Reactions in Fluorinated Pyrazole Grignard Chemistry
Caption: Competing reaction pathways for fluoropyrazolyl Grignard reagents.
Frequently Asked Questions (FAQs)
Question: Why can't I form a Grignard reagent from my fluoro- or chloro-substituted pyrazole?
Answer:
The direct insertion of magnesium into C-F or C-Cl bonds is extremely difficult due to the high bond dissociation energies of these bonds compared to C-Br and C-I.[11] The C-F bond is particularly unreactive.[4] For these substrates, alternative strategies are required.
-
Magnesium-Halogen Exchange: This is the method of choice for less reactive halides.[12][13] Instead of Mg(0), you use a more reactive, soluble Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). Often, this is used in combination with lithium chloride (LiCl) to form a "Turbo-Grignard" reagent (i-PrMgCl·LiCl), which dramatically accelerates the exchange rate.[14][15] The exchange equilibrium favors the formation of the more stable pyrazolyl Grignard, especially since the pyrazole ring is electron-deficient.[16] This method offers excellent functional group tolerance as it can be performed at very low temperatures (e.g., -40 °C to 0 °C).[12][17]
-
Rieke Magnesium (Highly Activated Mg): For the most unreactive bonds, like C-F, specially activated magnesium may be necessary. Rieke magnesium is a highly reactive, finely divided black powder of Mg(0) prepared by the reduction of MgCl₂ with an alkali metal like lithium or potassium.[11] This form of magnesium can insert into C-F bonds, although conditions must be carefully optimized.[11]
| Method | Starting Halide | Key Advantages | Key Disadvantages |
| Direct Insertion | I, Br | Simple setup, inexpensive | Fails for Cl, F; Prone to initiation issues |
| Mg-Halogen Exchange | I, Br, Cl | Excellent for functionalized substrates; Mild conditions (-40 to 0°C); Reliable initiation | Requires a stoichiometric organometallic initiator |
| Rieke Magnesium | F, Cl, Br, I | Can activate very strong C-X bonds (including C-F) | Requires preparation of the activated metal; Highly pyrophoric |
Table 1: Comparison of methods for preparing fluorinated pyrazolyl Grignard reagents.
Question: How do I know how much active Grignard reagent I've actually made?
Answer:
The concentration of a freshly prepared Grignard reagent should always be determined by titration before use in a subsequent reaction.[8] Relying on theoretical yield is a common source of error, leading to incorrect stoichiometry and low yields. A simple and reliable method is titration against a solution of I₂ in THF.
Experimental Protocols
Protocol 1: Preparation of a Fluorinated Pyrazolyl Grignard Reagent via Mg-Halogen Exchange
This protocol is adapted for a bromo- or iodo-substituted, N-protected fluoropyrazole and utilizes a commercial solution of i-PrMgCl·LiCl.
Materials:
-
N-protected halo(fluoro)pyrazole (1.0 eq)
-
i-PrMgCl·LiCl (1.3 M in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Dissolve the N-protected halo(fluoro)pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using an appropriate cooling bath.
-
Exchange Reaction: Slowly add the solution of i-PrMgCl·LiCl (1.1 eq) dropwise via syringe over 15-30 minutes. The rate of addition should be controlled to maintain the reaction temperature.[18]
-
Stirring: Stir the reaction mixture at this temperature for 30-60 minutes. The formation of the Grignard reagent is usually complete within this timeframe.
-
Confirmation (Optional but Recommended): To confirm the exchange, an aliquot of the reaction mixture can be quenched with D₂O. The level of deuterium incorporation, analyzed by ¹H NMR, will give an indication of the efficiency of the Grignard formation.
-
Usage: The resulting solution of the fluorinated pyrazolyl Grignard reagent is now ready to be used in the next step (e.g., addition to an electrophile). Do not attempt to isolate the Grignard reagent.
Protocol 2: Titration of a Grignard Reagent with Iodine
Materials:
-
Grignard reagent solution (in THF)
-
Anhydrous THF
-
Iodine (I₂)
-
1,10-Phenanthroline (indicator)
Procedure:
-
Prepare Iodine Solution: Accurately weigh ~254 mg of iodine (1 mmol) into a dry 10 mL volumetric flask and dissolve in anhydrous THF to the mark. This creates a ~0.1 M solution.
-
Setup: In a dry vial under an inert atmosphere, place 1.0 mL of the iodine solution. Add 1-2 crystals of 1,10-phenanthroline as an indicator. The solution will be a dark, reddish-brown.
-
Titration: Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe to the stirring iodine solution. The Grignard reagent will react with the iodine.
-
Endpoint: The endpoint is reached when the solution transitions from the reddish-brown color of iodine to a colorless or pale yellow state. The 1,10-phenanthroline may form a colored complex with any excess Grignard reagent, providing a sharper endpoint.
-
Calculation: Record the volume (V, in mL) of the Grignard reagent added. The molarity (M) can be calculated based on the 1:1 stoichiometry with iodine: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
References
-
Troubleshooting my grignard reactions. Reddit r/chemistry. [Link]
-
Why does my Grignard reaction did not turn violet in the end? Quora. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry Tutor (YouTube). [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Why is Ether used in the Grignard reagent? Quora. [Link]
-
Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. ACS Publications. [Link]
-
Grignard reagent formation via C-F bond activation: a centenary perspective. Chemical Communications (RSC Publishing). [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]
-
Preparation of fluorinated arenes using the turbo-Grignard reagent. ResearchGate. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
New Synthesis of Fluorinated Pyrazoles. ResearchGate. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
MCQ-132: On Grignard reagent and addition reaction. YouTube. [Link]
-
Synthesis of perfluoroaliphatic grignard reagents. R Discovery. [Link]
-
Action of Grignard Reagents on Heterocyclic Compounds. ACS Publications. [Link]
-
Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
-
Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. [Link]
-
Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University. [Link]
-
Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. NIH. [Link]
-
Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. Journal of the American Chemical Society. [Link]
-
Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. PubMed. [Link]
-
Carbon-Carbon Bond Formation of Trifluoroacetyl Amides with Grignard Reagents via C(O)−CF3 Bond Cleavage. ResearchGate. [Link]
-
The Composition of Grignard Compounds VIII. Alkylmagnesium Fluorides. ElectronicsAndBooks. [Link]
-
The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. LOCKSS. [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. NIH. [Link]
-
Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! [Link]
-
An Introduction to Grignard Reagents. Chemguide. [Link]
-
Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. [Link]
-
Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. PubMed. [Link]
Sources
- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
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- 8. benchchem.com [benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Highly functionalized organomagnesium reagents prepared through halogen-metal exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Mild Mg – Halogen Exchange [sigmaaldrich.com]
- 18. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Effect: Modulating Pyrazole pKa and Basicity for Lead Optimization
Topic: Fluorine Effect on Pyrazole Ring pKa and Basicity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Role of Fluorine
In medicinal chemistry, the pyrazole ring is a privileged scaffold, serving as a bioisostere for amides, esters, and other heterocycles. However, its physiochemical profile—specifically basicity and hydrogen-bond donor (HBD) acidity—often requires fine-tuning to optimize membrane permeability, metabolic stability, and target binding.[1]
This guide objectively analyzes how fluorine substitution (at positions 3, 4, and via trifluoromethyl groups) alters the electronic landscape of the pyrazole ring. We provide a comparative analysis of pKa shifts, mechanistic rationale, and a validated experimental protocol for determining these values using NMR titration, the gold standard for heterocyclic weak bases.
Mechanistic Analysis: Electronic & Tautomeric Modulation
To rationally design pyrazole-based drugs, one must understand the dual electronic effects of fluorine:
-
Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the
-bond framework.[1] This stabilizes the conjugate base (anion), thereby increasing acidity (lowering pKa of the NH). Conversely, it reduces electron density on the pyridine-like nitrogen, decreasing basicity (lowering pKa of the conjugate acid). -
Resonance Effect (+R): While fluorine has lone pairs capable of donation, the -I effect dominates in the pyrazole system, particularly for basicity modulation.
Tautomeric Equilibrium Shift
Unsubstituted pyrazole exists in rapid equilibrium between identical tautomers. Fluorine substitution breaks this symmetry.[1]
-
3-Fluoro vs. 5-Fluoro: The position of the proton (NH) is sensitive to the fluorine.[1] The tautomer that places the fluorine adjacent to the pyridine-like nitrogen (N2) is often destabilized due to lone-pair repulsion, shifting the equilibrium.[1]
Figure 1: Tautomeric equilibrium and deprotonation pathways.[1] Fluorine substitution shifts the preferred tautomer in solution, affecting the observed "macro" pKa.
Comparative Data Analysis: pKa Shifts
The following table synthesizes experimental and high-confidence predicted data. Note the dramatic drop in NH pKa (increase in acidity) with the addition of a trifluoromethyl group.
| Compound | Structure | pKa (Conjugate Acid) | pKa (Acidic NH) | Electronic Driver |
| Pyrazole | Unsubstituted | ~2.5 | 14.0 | Reference Standard |
| 4-Fluoropyrazole | F at C4 | < 2.0 (Est.)[1] | 13.66 (Pred.)[1] | Inductive (-I) from distant C4 position.[1] |
| 3-Fluoropyrazole | F at C3/C5 | < 2.0 (Est.)[1] | < 13.5 (Est.) | Strong -I effect on adjacent Nitrogen. |
| 3-(Trifluoromethyl)pyrazole | CF3 at C3 | ~0.5 (Est.)[1] | 10.56 (Pred.)[2] | Strongest -I effect; significant acidity increase.[1] |
Key Insight:
-
Basicity: All fluorinated pyrazoles are significantly less basic than the parent pyrazole. They will not be protonated at physiological pH (7.4), ensuring they remain neutral (or anionic if acidic enough).
-
Acidity: The 3-CF3 group lowers the NH pKa by ~3.5 log units, bringing it closer to physiological relevance. This can improve solubility at basic pH but may affect permeability if the anion is formed prematurely in the gut.
Experimental Protocol: 1H NMR-pH Titration
For weak bases like fluorinated pyrazoles, potentiometric titration is often inaccurate due to low solubility and extreme pKa values. NMR-pH Titration is the validated method of choice.[1]
Methodology Overview
This protocol measures the chemical shift (
Reagents & Equipment
-
Solvent: 90% H2O / 10% D2O (for lock) or Methanol-d4/Water mixtures if solubility is poor.[1]
-
Buffers: Phosphate, Citrate, or Borate buffers (avoid carboxylates that overlap in NMR).
-
Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.
-
pH Meter: Micro-electrode calibrated to the solvent system.
Step-by-Step Workflow
-
Sample Preparation: Dissolve the pyrazole analog (approx. 1-5 mM) in the solvent mixture containing the internal standard.
-
Initial Measurement: Record the 1H NMR spectrum at extreme pH (e.g., pH 1 for protonated form, pH 12 for deprotonated form) to establish
and . -
Titration Loop:
-
Data Analysis: Plot
vs. pH. Fit the data to the Henderson-Hasselbalch equation (Eq 1) using non-linear regression (e.g., GraphPad Prism or Origin).
(Eq 1)
Figure 2: Workflow for determining pKa via NMR titration. This method eliminates solubility artifacts common in potentiometric methods.
Implications for Drug Discovery
-
Solubility: Introducing a 3-CF3 group lowers the pKa to ~10.[1]6. At pH > 11, the molecule becomes anionic and highly soluble. This is useful for formulation but requires caution regarding lipophilicity (LogD) at physiological pH.
-
Metabolic Stability: Blocking the C4 position with fluorine (4-F-pyrazole) prevents oxidative metabolism (e.g., by CYP450) at the most electron-rich carbon, extending half-life (
).[1] -
Binding Affinity: The fluorine atom can engage in specific interactions with the protein target (e.g., H-bond acceptor or orthogonal multipolar interactions) while simultaneously modulating the H-bond donor strength of the NH group.
References
-
National Institutes of Health (NIH). Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev. 2021.[1][3] Available at: [Link]
-
University of Nebraska at Omaha. Experimental Determination of pKa Values by Use of NMR Chemical Shifts. J. Chem. Educ. 2012.[1][4] Available at: [Link]
-
Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO). Available at: [Link]
Sources
- 1. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 2. 3-(Trifluoromethyl)pyrazole | 20154-03-4 [chemicalbook.com]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity Guide: Fluorinated Pyrazole Drugs
Topic: Comparative Binding Affinity of Fluorinated Pyrazole Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Fluorine Advantage in Pyrazole Scaffolds
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, serving as a core pharmacophore in numerous kinase inhibitors and anti-inflammatory agents. The strategic incorporation of fluorine—often as a trifluoromethyl (-CF
This guide objectively compares the binding performance of key fluorinated pyrazole drugs against their non-fluorinated or analog counterparts. It synthesizes experimental
Mechanistic Insight: The Physics of Affinity
To understand the data presented below, one must first grasp the three physicochemical pillars by which fluorine modifies pyrazole binding events.
The "Fluorine Effect" on Binding[1]
-
Electronic Polarization: The C-F bond is highly polarized. On a pyrazole ring, this alters the electron density of adjacent nitrogen atoms, modulating their H-bond acceptor capability (pKa shift).
-
Hydrophobic Collapse: The -CF
group is significantly more lipophilic than a methyl group. It drives binding affinity through the "hydrophobic effect," displacing high-energy water molecules from lipophilic protein pockets. -
Orthogonal Dipolar Interactions: Fluorine can engage in multipolar interactions with backbone carbonyls (C-F···C=O) or weak hydrogen bonds (C-F···H-N), which are often distinct from those formed by chloro- or methyl- analogs.
Figure 1: Mechanistic pathways by which fluorine substitution on a pyrazole scaffold translates to observable changes in binding affinity.
Comparative Analysis: Case Studies & Data
Case Study A: COX-2 Selectivity (Celecoxib Series)
Celecoxib is the archetype of fluorinated pyrazole drugs. Its selectivity for COX-2 over COX-1 is driven largely by the steric and hydrophobic properties of the -CF
The Selectivity Mechanism:
-
COX-2: The active site contains a small Valine (Val523) residue, creating a "side pocket" that accommodates the bulky -CF
group. -
COX-1: Contains a larger Isoleucine (Ile523) at the same position, sterically clashing with the -CF
group.
Comparative Binding Data: The table below compares Celecoxib with specific analogs to highlight the impact of the fluorinated moiety.
| Compound | Structure / Modification | Target | Binding Metric ( | Key Insight |
| Celecoxib | 3-CF | COX-2 | 40 nM | High affinity driven by CF |
| [18F]Celecoxib Analog-1 | 18F-labeled Pyrazole analog | COX-2 | 1.7 nM | 23x Potency Increase. Structural modification for radiolabeling optimized pocket fit. |
| TFM-C | Bis-CF | COX-2 | > 8,000 nM | Loss of Affinity. 205-fold lower activity. Shows that excessive fluorination can disrupt critical H-bonding networks despite high lipophilicity. |
| Compound 5f | Pyrazolone (Trimethoxy) | COX-2 | 1,500 nM | Non-fluorinated bioisostere. Significantly weaker than the optimized fluorinated lead. |
Data Sources: Penning et al. (J. Med.[1] Chem), ResearchGate [18F] Study, NIH TFM-C Study.
Case Study B: Kinase Inhibitors (Akt1 & JNK3)
In kinase inhibitors, the pyrazole ring often acts as a hinge binder. Fluorination here is typically used to optimize metabolic stability (blocking oxidation) without sacrificing—and often enhancing—affinity through better shape complementarity.
| Drug / Lead | Target Kinase | Fluorine Motif | Comparative Note | |
| Afuresertib | Akt1 | Fluorinated Phenyl-Pyrazole | 0.08 nM ( | Ultra-high affinity. F-substitution locks conformation and improves metabolic half-life. |
| JNK3 Inhibitor (1f) | JNK3 | Aminopyrazole (Planar) | 97.4 nM | Planarity of the pyrazole is critical; F-substitution on the aryl ring maintains planarity better than Cl or Me. |
| Crizotinib | ALK/ROS1 | Fluorophenyl-Pyrazole core | ~0.5 - 2 nM | The fluorine atom engages in an intramolecular interaction that rigidifies the bioactive conformation. |
Experimental Protocols for Fluorinated Ligands
Measuring the binding affinity of fluorinated compounds requires specific adaptations to standard protocols due to potential solubility issues (hydrophobicity) and the unique opportunity to use 19F-NMR .
Protocol A: 19F-NMR Screening (FAXS Method)
Purpose: Detect binding of fluorinated ligands to proteins without requiring high-affinity radiolabels. Ideal for fragment-based screening.
Methodology:
-
Sample Preparation:
-
Prepare protein solution (Target) at 10–20
M in deuterated buffer (PBS/D O). -
Prepare a "Spy Molecule" (a known weak-affinity fluorinated ligand) and the Test Compound (fluorinated pyrazole).
-
-
T1 Relaxation Filter:
-
Apply a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence.
-
Principle: Small molecules (free ligand) have long T2 relaxation times (sharp signals). Bound ligands adopt the tumbling rate of the protein, causing rapid T2 relaxation (signal broadening/disappearance).
-
-
Competition Assay:
-
Titrate the Test Compound into the mixture of Protein + Spy Molecule.
-
Readout: If the Test Compound binds, it displaces the Spy Molecule. The Spy Molecule's sharp 19F signal reappears or increases in intensity.
-
-
Data Analysis:
-
Plot signal recovery vs. concentration to derive
.
-
Protocol B: Surface Plasmon Resonance (SPR) for Hydrophobic Pyrazoles
Challenge: Fluorinated pyrazoles often have low aqueous solubility, requiring DMSO. DMSO causes bulk refractive index shifts that mask binding signals.
Step-by-Step Correction Protocol:
-
Solvent Correction Cycles:
-
Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in 0.2% increments) in the running buffer.
-
Inject these blanks before and after the analyte series.
-
-
Analyte Preparation:
-
Dissolve fluorinated pyrazole in 100% DMSO (Stock).
-
Dilute into running buffer to match the exact DMSO concentration of the calibration curve (e.g., 5%).
-
-
Reference Channel:
-
Use a reference flow cell with an irrelevant protein (e.g., BSA) or unmodified surface.
-
Subtract the Reference signal (Fc2 - Fc1) and the Solvent Correction factor to isolate the specific binding event.
-
Figure 2: Decision matrix for selecting the optimal binding assay based on the physicochemical properties of the fluorinated drug.
References
-
Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link
-
Tiwari, A. K., et al. (2014). "[18F]Celecoxib analogues: Synthesis and evaluation as potential PET radioligands for COX-2 imaging." Bioorganic & Medicinal Chemistry Letters. Link
-
Chowdhury, M. A., et al. (2011). "Fluorinated pyrazole derivatives as potent and selective inhibitors of COX-2." ResearchGate/Journal of Pharmacy. Link
-
Dalvie, D., et al. (2019). "Fluorine in Drug Design: Metabolic Stability and Binding Affinity." Annual Review of Pharmacology. Link
-
Fluidic Sciences. (2023). "Measuring protein-binding affinities: A Guide to Fluorescence Anisotropy and Microfluidic Diffusional Sizing." Link
-
Schrödinger, Inc. (2022). "The Role of Water Displacement in Ligand Binding: A Case Study of Celecoxib." Journal of Computer-Aided Molecular Design. Link
Sources
The Impact of 3-Fluoro Substitution on Pyrazole Aromaticity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the impact of 3-fluoro substitution on the aromaticity of the pyrazole ring, a privileged structure in numerous pharmaceuticals and agrochemicals. By examining theoretical and experimental data, we aim to elucidate the nuanced electronic effects of this substitution, offering valuable insights for rational drug design and development.
The Pyrazole Scaffold: A Foundation of Aromaticity
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is an aromatic system. Its aromaticity arises from the cyclic delocalization of six π-electrons, fulfilling Hückel's rule. This electron delocalization contributes to the planarity of the ring and its characteristic chemical stability. The aromatic nature of pyrazole is a key determinant of its physicochemical properties and biological activity, influencing factors such as pKa, reactivity, and intermolecular interactions.
The Influence of 3-Fluoro Substitution: An Electronic Perturbation
The introduction of a highly electronegative fluorine atom at the 3-position of the pyrazole ring induces significant electronic perturbations that modulate its aromatic character. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet notable, electron-donating resonance effect (+R). The interplay of these opposing effects alters the electron density distribution within the pyrazole ring, thereby impacting its aromaticity.
Quantifying Aromaticity: A Multi-faceted Approach
To objectively compare the aromaticity of pyrazole and 3-fluoropyrazole, we turn to established computational and experimental descriptors.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe the magnetic shielding at the center of a ring, providing a quantitative measure of aromaticity.[1][2] A more negative NICS value indicates a stronger diatropic ring current and thus, a higher degree of aromaticity.
Table 1: Anticipated Trend in NICS(1)zz Values for Pyrazole and 3-Fluoropyrazole
| Compound | Predicted NICS(1)zz (ppm) | Aromaticity |
| Pyrazole | More Negative | Higher |
| 3-Fluoropyrazole | Less Negative | Lower |
Note: The NICS(1)zz value, calculated 1 Å above the plane of the ring, is a commonly used and reliable indicator of π-electron delocalization.
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an ideal aromatic system.[4] A HOMA value closer to 1 indicates a higher degree of aromaticity, signifying minimal bond length alternation.
A critical geometric parameter for assessing pyrazole aromaticity is the N-N bond length. In aromatic pyrazoles, this bond length is typically around 1.35 Å.[5] While specific HOMA values for 3-fluoropyrazole are not available in the searched literature, the strong inductive effect of the fluorine atom is expected to influence the bond lengths within the pyrazole ring. This could lead to a slight increase in bond length alternation and consequently, a HOMA value lower than that of unsubstituted pyrazole.
Table 2: Key Bond Lengths and Expected HOMA Index Comparison
| Compound | Key Bond Length (N-N) | Expected HOMA Value |
| Pyrazole | ~1.35 Å[5] | Closer to 1 |
| 3-Fluoropyrazole | Data not available | Lower than Pyrazole |
Experimental Manifestations of Altered Aromaticity
The electronic changes induced by 3-fluoro substitution have tangible consequences on the physicochemical properties of the pyrazole ring.
Acidity and Basicity (pKa)
The introduction of an electron-withdrawing fluorine atom at the 3-position is expected to significantly impact the pKa of the pyrazole ring. Fluorine's inductive effect will decrease the electron density on the nitrogen atoms, making the N-H proton more acidic and the pyridine-like nitrogen less basic.
While direct experimental pKa values for 3-fluoropyrazole are not provided in the search results, this trend is well-established for fluorinated heterocycles.[6] Therefore, one can predict that 3-fluoropyrazole will have a lower pKa for the N-H proton (increased acidity) and a lower pKaH for the conjugate acid (decreased basicity) compared to unsubstituted pyrazole.
Table 3: Predicted pKa Trends for Pyrazole and 3-Fluoropyrazole
| Compound | Predicted pKa (N-H Acidity) | Predicted pKaH (Basicity) |
| Pyrazole | Higher | Higher |
| 3-Fluoropyrazole | Lower | Lower |
Experimental Protocols
To experimentally validate the predicted impact of 3-fluoro substitution on pyrazole aromaticity and properties, the following protocols can be employed.
Synthesis of 3-Fluoropyrazole
Several synthetic routes to 3-fluoropyrazoles have been reported. One common approach involves a three-component reaction between a fluoroalkylamine, sodium nitrite, and an electron-deficient alkyne.[7]
Diagram 1: Synthetic Pathway to 3-Fluoropyrazoles
Caption: General synthetic scheme for 3-fluoropyrazoles.
Computational Analysis Workflow
A robust computational study is essential to quantify the differences in aromaticity.
Diagram 2: Computational Workflow for Aromaticity Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. poranne-group.github.io [poranne-group.github.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-Fluoro-1-methyl-pyrazole
Executive Summary
Compound: 3-Fluoro-1-methyl-pyrazole CAS: 69843-12-5 Primary Hazard Class: Corrosive / Irritant (Skin, Eye, Respiratory) Signal Word: DANGER[1]
This guide serves as a critical operational manual for researchers handling 3-Fluoro-1-methyl-pyrazole. Unlike generic safety sheets, this document integrates specific chemical behaviors of fluorinated heterocycles with field-proven handling protocols. The presence of the fluorine atom on the pyrazole ring introduces unique electronic properties that can enhance lipophilicity and skin absorption, necessitating rigorous dermal protection standards.
Part 1: Risk Assessment & Hazard Identification
Handling fluorinated pyrazoles requires a dual-threat assessment: direct corrosivity and systemic toxicity potential. While the C-F bond is generally stable, metabolic or thermal decomposition can release toxic byproducts.
Hazard Profile Table
| Hazard Category | Classification | Critical Effect | Operational Implication |
| Dermal | Skin Corr.[1] 1B / Irrit. 2 | Chemical Burns | Zero-skin-contact policy. Double-gloving is mandatory. |
| Ocular | Eye Dam. 1 | Irreversible Corneal Damage | Safety glasses are insufficient; Goggles required. |
| Inhalation | STOT SE 3 | Respiratory Mucosa Inflammation | All handling must occur within a certified fume hood. |
| Reactivity | Stable (Ambient) | HF Evolution (Thermal) | Do not heat above 150°C without closed-system controls. |
Part 2: Personal Protective Equipment (PPE) Architecture
Effective safety is not about wearing more gear, but selecting the right gear based on permeation kinetics. For 3-Fluoro-1-methyl-pyrazole, we prioritize barrier integrity against organic solvents often used in conjunction (e.g., DCM, THF).
PPE Decision Logic
The following decision tree illustrates the required protective posture based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale. Note the escalation to laminate gloves for larger volumes due to potential permeation risks.
Specific Glove Recommendations
-
Primary Layer (Inner): 4-mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 4-8 mil Nitrile (Sacrificial layer).
-
High-Risk Operations: If handling >10mL or heating, use Silver Shield/4H® laminate gloves as the inner layer to prevent breakthrough of carrier solvents.
Part 3: Operational Handling Protocols
Weighing & Transfer
Objective: Minimize aerosolization and static discharge.
-
Preparation: Place the balance inside the fume hood if possible. If not, use a tare-and-seal method.
-
Tare-and-Seal Protocol:
-
Tare the vial/flask with a cap on.
-
Open the stock container only inside the hood.
-
Transfer the approximate amount of 3-Fluoro-1-methyl-pyrazole using a glass pipette (avoid plastic if solvent compatibility is unknown).
-
Cap the receiving vial tightly before removing it from the hood to weigh.
-
Scientific Rationale: This prevents inhalation of vapors during the weighing process outside the ventilated zone.
-
Reaction Setup
Objective: Control exotherms and prevent over-pressurization.
-
Solvent Choice: Fluorinated pyrazoles are typically soluble in DCM, THF, or Ethyl Acetate. Ensure the solvent is dry if the downstream reaction is moisture-sensitive (e.g., lithiation).
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Note: While the pyrazole ring is stable, the C-F bond can be labile under strong nucleophilic conditions (e.g., using strong bases like n-BuLi).
-
-
Temperature Control: Always initiate reactions at 0°C or lower if reacting with strong electrophiles or bases to control potential exotherms.
Part 4: Emergency Response & Spill Management
Decontamination Logic
In the event of a spill, immediate action is required to prevent surface corrosion and vapor spread.
Figure 2: Spill response workflow distinguishing between manageable hood spills and major laboratory hazards.
Exposure First Aid[2]
-
Eye Contact: Immediate irrigation for 15 minutes using an eyewash station. Hold eyelids open. Do not pause to remove contact lenses initially—flush over them if necessary, then remove.
-
Skin Contact: Drench with water for 15 minutes.[1][2] Remove contaminated clothing under the shower.
-
Nuance: While not an acyl fluoride, if significant decomposition has occurred (e.g., old bottle, fire), treat potential HF burns with Calcium Gluconate gel if pain persists after washing.
-
-
Inhalation: Move to fresh air immediately. If breathing is labored, seek medical attention.
Part 5: Disposal & Waste Management[1]
Proper disposal prevents environmental contamination and downstream chemical incompatibility.[2]
-
Segregation:
-
Stream A: Halogenated Organic Waste. (Do NOT mix with strong acids or oxidizers).
-
Stream B: Solid waste (contaminated gloves, paper towels) goes into "Hazardous Solid Waste" bins, double-bagged.
-
-
Labeling: Clearly mark waste containers with "Contains Fluorinated Organics."
-
Container Prep: Rinse empty stock bottles with a compatible solvent (e.g., Acetone) and add the rinsate to Stream A before disposing of the glass.
References
-
University of Pennsylvania EHRS . (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Plastics Europe . (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
